2,2,3,4,4,4-Hexafluorobutyl acrylate is a fluorinated acrylate monomer characterized by its unique chemical structure and properties. Its chemical formula is with a molecular weight of approximately 210.12 g/mol. This compound is notable for its applications in the synthesis of fluorinated polymers, which exhibit exceptional chemical resistance and thermal stability.
This compound can be synthesized from various precursors, including hexafluorobutyl alcohol and acrylic acid derivatives. The synthesis often involves fluorination processes or polymerization techniques that incorporate the hexafluorobutyl moiety into acrylate structures.
2,2,3,4,4,4-Hexafluorobutyl acrylate belongs to the class of fluorinated acrylates. It is utilized primarily in polymer chemistry and materials science due to its unique properties that enhance the performance of polymers in various applications.
The synthesis of 2,2,3,4,4,4-Hexafluorobutyl acrylate can be accomplished through several methods:
The molecular structure of 2,2,3,4,4,4-Hexafluorobutyl acrylate features a central carbon backbone with multiple fluorine atoms attached to the butyl group. The presence of these fluorine atoms imparts unique properties such as hydrophobicity and chemical inertness.
2,2,3,4,4,4-Hexafluorobutyl acrylate participates in several key chemical reactions:
The mechanism by which 2,2,3,4,4,4-Hexafluorobutyl acrylate functions primarily revolves around its ability to integrate into polymer matrices through radical polymerization processes.
2,2,3,4,4,4-Hexafluorobutyl acrylate finds applications across various fields:
Controlled radical polymerization (CRP) enables precise architecture design for HFBA copolymers. Key techniques include:
ATRP (Atom Transfer Radical Polymerization): Hyperbranched polyglycerol (PG) macroinitiators facilitate ATRP of HFBA, yielding PG-b-PHFBA block copolymers with narrow dispersity (Ð < 1.25). These polymers reduce surface tension in ionic liquids (e.g., [bmim][BF4]) to 42.5 mN/m at 0.1 g/L, outperforming hydrocarbon surfactants [6]. The mechanism involves CuBr/bipyridine catalysts activating alkyl halide initiators, enabling growth of PHFBA blocks with controlled fluorine density.
RAFT (Reversible Addition-Fragmentation Chain Transfer): PAA-b-PHFBA-b-PAA triblock copolymers synthesized via two-step RAFT emulsion exhibit thermoplastic elastomer behavior (1,200% elongation). Hydrophobic surfaces emerge after thermal annealing (120°C, 4h), with water contact angles increasing from 75° to 110°. XPS confirms fluorine migration (F 1s signal surge from 5% to 28%), driven by PHFBA block segregation [8].
Anionic Polymerization: Difunctional oligomers like di-tert-butyl poly(HFBA) (BTHFA) form via metal-free anionic routes. Subsequent hydrolysis and methacrylation yield dimethacrylate-terminated MATHFA. Incorporated into UV-curable resins (1.3 wt.%), MATHFA achieves water contact angles of 115° due to terminal fluorinated enrichment [7].
Table 1: Performance of HFBA Copolymers via CRP Techniques
Method | Copolymer Structure | Molecular Weight (Ð) | Surface Property |
---|---|---|---|
ATRP | PG-b-PHFBA | 12,000–25,000 (1.1–1.2) | γ = 42.5 mN/m in [bmim][BF₄] |
RAFT | PAA-b-PHFBA-b-PAA | 30,000–50,000 (1.3) | WCA: 110° (post-annealing) |
Anionic | MATHFA | 2,000–3,000 (1.15) | WCA: 115° (UV-cured film) |
While direct HFBA-lactide ROP is unreported, hybrid strategies leverage fluorinated blocks for surface modification:
Graft Copolymers: Poly(lactide) macroinitiators with hydroxyl termini can initiate HFBA polymerization via ATRP, creating PLA-g-PHFBA architectures. The PLA backbone provides biodegradability, while PHFBA side chains confer hydrophobicity (WCA >100°). Challenges include transesterification at elevated temperatures, requiring catalyst optimization [2] [5].
Block Copolymers: Telechelic PLA capped with HFBA-derived initiators (e.g., 2-bromoisobutyryl bromide) enables ATRP of HFBA, yielding PLA-b-PHFBA. This combines high tensile strength (PLA) with oil/water separation (PHFBA) [5].
Key Insight: HFBA’s steric bulk limits direct ROP integration, necessitating multi-step processes. Future work may explore enzymatic ROP or functional lactide-HFBA monomers.
Supercritical CO₂ (scCO₂) serves as a green solvent for HFBA polymerization but requires fluorinated stabilizers:
Mechanism: Stabilizers adsorb onto growing polymer particles via fluorophilic interactions, preventing coalescence. Effective stabilizers possess CO₂-philic segments (e.g., fluorinated chains) and anchoring groups (e.g., acrylates).
Copolymer Stabilizers: Poly(styrene-co-HFBMA) (20 mol% fluorinated) enables dispersion polymerization in scCO₂. At 20 MPa and 65°C, stabilizers with 40:1 monomer:initiator ratios achieve 52,000 g/mol molecular weights and >95% colloidal stability [5].
Performance Metrics: Cloud-point pressures for P(styrene-co-HFBMA) in scCO₂ range from 21 to 185 MPa (341–459 K). Ternary systems with dimethyl ether (DME) lower critical pressures by 15–30%, enhancing process efficiency [5].
Table 2: Stabilizers for HFBA Polymerization in scCO₂
Stabilizer Composition | Fluorine Content | Critical Pressure (MPa) | Particle Stability |
---|---|---|---|
P(St-co-HFBMA) | 20 mol% | 21–185 (341–459 K) | >95% |
P(HDFDMA) | 100% fluorinated | 15–170 (with DME) | >90% |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: